3-Ethyl-5H-furo[3,4-b]pyridin-7-one
Description
3-Ethyl-5H-furo[3,4-b]pyridin-7-one is a heterocyclic compound featuring a fused furo-pyridinone scaffold with an ethyl substituent at position 2. Its core structure combines a furan ring (oxygen-containing) and a pyridinone moiety, making it a versatile intermediate for pharmaceutical and materials science applications. The ethyl group enhances lipophilicity and may influence reactivity and binding properties in biological systems.
Properties
IUPAC Name |
3-ethyl-5H-furo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-6-3-7-5-12-9(11)8(7)10-4-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEQQIFXECPEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=O)OC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-pyridone with an appropriate furan derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5H-furo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
3-Ethyl-5H-furo[3,4-b]pyridin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between 3-Ethyl-5H-furo[3,4-b]pyridin-7-one and key analogs:
Key Observations :
- The furo-pyridinone core (as in 3-Ethyl-5H-furo[3,4-b]pyridin-7-one and its parent compound) is distinct from pyrrolo-pyridinones (e.g., CID 20505162), which replace the oxygen atom with nitrogen .
3-Ethyl-5H-furo[3,4-b]pyridin-7-one
- RhIII-Catalyzed Alkenylation/Annulation : Similar to the synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-ones (e.g., via picolinamide functionalization with alkynes) . The ethyl group could be introduced via alkylation post-annulation.
- Palladium-Catalyzed Cycloisomerization: As demonstrated for chromeno-pyrrolones, this method may adapt to furo-pyridinones using 3-amino-4-alkynyl precursors .
Comparison with Analogs:
- 5H,7H-Furo[3,4-b]pyridin-7-one : Synthesized via lactonization of picolinic acid derivatives or transition-metal catalysis .
- Pyrrolo[3,4-b]pyridin-7-ones : Often prepared via Rh-catalyzed C–H functionalization or Fischer indolization .
Physicochemical and Functional Properties
- Lipophilicity: The ethyl group in 3-Ethyl-5H-furo[3,4-b]pyridin-7-one likely increases logP compared to unsubstituted furo-pyridinones, improving membrane permeability in drug design .
- Electronic Effects : The oxygen atom in the furo ring confers electron-withdrawing properties, contrasting with pyrrolo analogs (nitrogen-rich), which may exhibit stronger hydrogen-bonding interactions .
- Stability: Furo-pyridinones are generally stable under physiological conditions, whereas pyrrolo derivatives may undergo ring-opening reactions in acidic environments .
Biological Activity
3-Ethyl-5H-furo[3,4-b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one is C₁₁H₉N₁O, with a molecular weight of 163.17 g/mol. Its structure features a fused ring system comprising a pyridine and a furan moiety, with an ethyl group at position 3 that influences its reactivity and biological activity.
The biological activity of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:
- Enzyme Inhibition : It has been shown to inhibit various kinases, which are critical for cell signaling pathways. For instance, derivatives of furo[3,4-b]pyridine have been identified as potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Properties
Research has highlighted the potential anticancer activity of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
- Apoptotic Pathways : It may activate apoptotic pathways by modulating the expression of key proteins involved in apoptosis .
Antimicrobial Effects
The compound has demonstrated efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. Further research is needed to quantify these effects and understand the underlying mechanisms.
Similar Compounds
A comparison with other furo[3,4-b]pyridine derivatives reveals that the specific ethyl substitution in 3-Ethyl-5H-furo[3,4-b]pyridin-7-one contributes to its unique reactivity and biological profile. Other related compounds include:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Methyl-5H-furo[3,4-b]pyridin-7-one | Furo[3,4-b]pyridine | Anticancer properties |
| 3-Propyl-5H-furo[3,4-b]pyridin-7-one | Furo[3,4-b]pyridine | Antimicrobial activity |
| 3-Butyl-5H-furo[3,4-b]pyridin-7-one | Furo[3,4-b]pyridine | Enzyme inhibition |
These comparisons illustrate how variations in substitution can significantly influence biological activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one to enhance its biological activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
